3-Ethoxy-7-methyl-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-7-methyl-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-methyl-10H-phenothiazine typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a Smiles rearrangement, resulting in the formation of the phenothiazine core . The reaction conditions often include the use of sodium hydroxide (NaOH) and ethanol (C2H5OH) as solvents, with the reaction mixture being refluxed for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-7-methyl-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxy and methyl groups on the phenothiazine core.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups onto the phenothiazine core.
Major Products Formed
The major products formed from these reactions include phenothiazine-5,5-dioxides, various substituted phenothiazines, and other derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Ethoxy-7-methyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. Phenothiazines are known to exert their effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in their antipsychotic and neuroleptic activities . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Methyl-10H-phenothiazine: This compound has a similar structure but lacks the ethoxy group at the 3-position.
3,7-Dibromophenothiazine: This derivative contains bromine atoms at the 3 and 7 positions, which significantly alters its chemical properties and reactivity.
10-Alkyl-10H-phenothiazine: These derivatives have various alkyl groups attached to the nitrogen atom at position 10, affecting their solubility and biological activities.
Uniqueness
The presence of both ethoxy and methyl groups in 3-Ethoxy-7-methyl-10H-phenothiazine imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
72701-21-4 |
---|---|
Molekularformel |
C15H15NOS |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
3-ethoxy-7-methyl-10H-phenothiazine |
InChI |
InChI=1S/C15H15NOS/c1-3-17-11-5-7-13-15(9-11)18-14-8-10(2)4-6-12(14)16-13/h4-9,16H,3H2,1-2H3 |
InChI-Schlüssel |
GOUYCVWSHDHSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.